N-(1,3-Dioxoisoindolin-5-yl)acrylamide
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Overview
Description
N-(1,3-Dioxoisoindolin-5-yl)acrylamide is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxoisoindolin-5-yl)acrylamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which is then chlorinated to form 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride. This intermediate is further reacted with para-bromoaniline to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of sustainable and environmentally friendly synthetic approaches is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Dioxoisoindolin-5-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
Scientific Research Applications
N-(1,3-Dioxoisoindolin-5-yl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of N-(1,3-Dioxoisoindolin-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, impairing ergosterol synthesis in fungal cells and leading to abnormalities in the fungal cell membrane . Additionally, its anticancer properties are attributed to its ability to induce apoptosis and necrosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-Dioxoisoindolin-5-yl)acrylamide include:
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Phthalimide derivatives: Known for their antimicrobial and antifungal properties.
Thalidomide: A well-known compound with anticancer and anti-inflammatory properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H8N2O3 |
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Molecular Weight |
216.19 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H8N2O3/c1-2-9(14)12-6-3-4-7-8(5-6)11(16)13-10(7)15/h2-5H,1H2,(H,12,14)(H,13,15,16) |
InChI Key |
PDRLMEOQXNLHJO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |
Origin of Product |
United States |
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